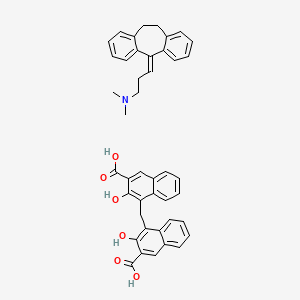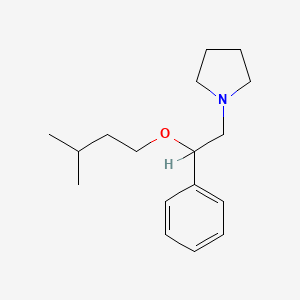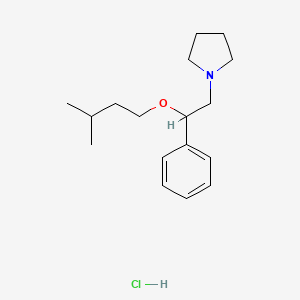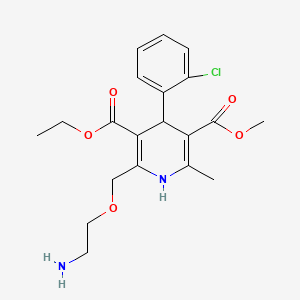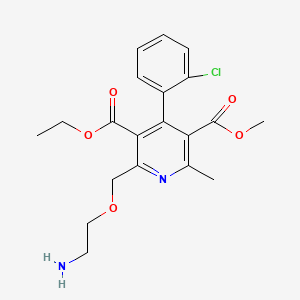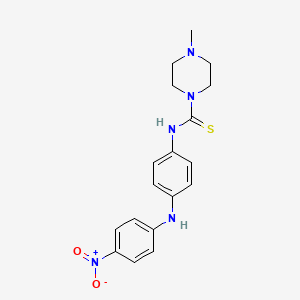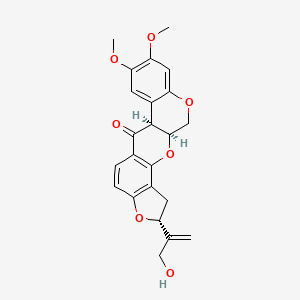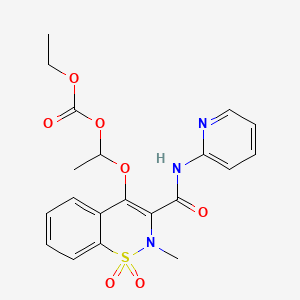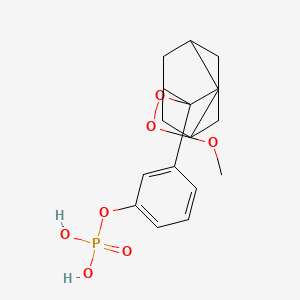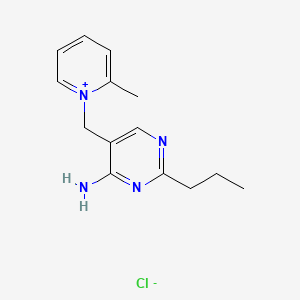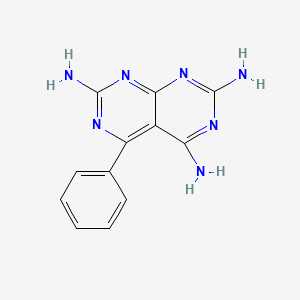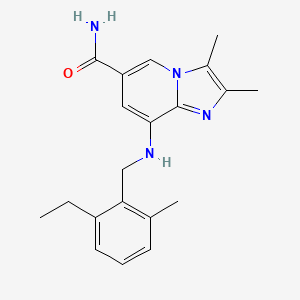
Ar-H047108 free base
Descripción general
Descripción
Ar-H047108 free base is an imidazopyridine potassium competitive acid blocker (P-CAB). This drug may be used to treat early stellate cell activation and veno-occlusive-disease (VOD)-like hepatotoxicity.
Aplicaciones Científicas De Investigación
Automation in Experimental Facilities : Ranawake (2015) discussed the automation of free-flight spark ranges in the Aerodynamic and Transonic Experimental Facilities at the US Army Research Laboratory. This is relevant for studies involving high-speed projectiles and aerodynamics (Ranawake, 2015).
Augmented Reality in Science Education : Cheng and Tsai (2013) explored how augmented reality (AR) technology can be utilized in science education. They identified image-based AR and location-based AR as two major approaches, which have different applications in enhancing students' learning experiences in science (Cheng & Tsai, 2013).
Bio-Based and Bio-Inspired Materials Research : McElhinny and Becker (2014) focused on emerging research opportunities in bio-based and bio-inspired materials at the U.S. Army Research Office. This research is significant for developing new materials using biology or integrating biology with synthetic materials (McElhinny & Becker, 2014).
Augmented Reality in Manufacturing : Ong, Yuan, and Nee (2008) provided a comprehensive survey of augmented reality applications in manufacturing, highlighting its potential and development in various industrial operations (Ong, Yuan, & Nee, 2008).
Economic Impacts of Academic Research Spin-Offs : Vincett (2010) analyzed the economic impacts of spin-off companies from academic research, providing insights into the commercialization and economic contribution of scientific research (Vincett, 2010).
Propiedades
Número CAS |
248281-68-7 |
|---|---|
Nombre del producto |
Ar-H047108 free base |
Fórmula molecular |
C20H24N4O |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
8-[(2-ethyl-6-methylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C20H24N4O/c1-5-15-8-6-7-12(2)17(15)10-22-18-9-16(19(21)25)11-24-14(4)13(3)23-20(18)24/h6-9,11,22H,5,10H2,1-4H3,(H2,21,25) |
Clave InChI |
IDSZXCFCCNVXER-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N)C |
SMILES canónico |
CCC1=CC=CC(=C1CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,3-dimethyl-8-(2-ethyl-6-methylbenzylamino)imidazo(1,2-a)pyridine-6-carboxamide AR H047108 AR-H047108 ARH047108 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


